A Comprehensive Technical Guide to 1H,2H,3H-Pyrrolo[2,3-b]pyridin-5-ol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
A Comprehensive Technical Guide to 1H,2H,3H-Pyrrolo[2,3-b]pyridin-5-ol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its synthesis, physicochemical properties, analytical characterization, and its significant role in the development of targeted therapeutics.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery. Its unique structure, which mimics the indole nucleus of tryptophan while incorporating a pyridine ring, allows for a diverse range of interactions with biological targets. This has led to the development of numerous potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer and inflammatory disorders.[1][2][3][4] 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol, and its hydrochloride salt, serve as a key intermediate in the synthesis of these complex and pharmacologically active molecules.[5] The CAS Number for the parent compound, 1H-Pyrrolo[2,3-b]pyridin-5-ol, is 98549-88-3.[6][7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride is fundamental for its effective use in synthesis and formulation. The hydrochloride salt form is often preferred to enhance solubility and stability.
| Property | Value | Source |
| CAS Number | 98549-88-3 (for the free base) | [6][7] |
| Molecular Formula | C₇H₇ClN₂O | Derived |
| Molecular Weight | 170.60 g/mol | Derived |
| Appearance | White to off-white solid | [5] |
| Melting Point | 219-220°C (for the free base) | [5] |
| Solubility | Soluble in polar organic solvents such as DMSO and methanol. The hydrochloride salt exhibits enhanced aqueous solubility. | General Knowledge |
| Purity | Typically ≥98.0% for use as a pharmaceutical intermediate. | [5] |
Synthesis of 1H,2H,3H-Pyrrolo[2,3-b]pyridin-5-ol Hydrochloride
The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a representative synthesis, with the final step detailing the formation of the hydrochloride salt.
Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol (Free Base)
A common synthetic route starts from a protected and functionalized azaindole precursor.[8]
Step-by-Step Protocol:
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Starting Material: 1-triisopropylsilyl-5-bromo-7-azaindole.
-
Reaction Mixture: To a suitable reaction vessel, add the starting material, copper acetylacetonate, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr) as a ligand, lithium hydroxide monohydrate, dimethyl sulfoxide (DMSO), and water.[8]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to prevent oxidation.
-
Heating: Heat the reaction mixture to approximately 100°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and adjust the pH to around 6 with a dilute acid (e.g., 2 N HCl), which will cause the product to precipitate.[8]
-
Isolation and Purification: Collect the solid precipitate by filtration. The aqueous phase can be further extracted with an organic solvent like ethyl acetate to recover any dissolved product. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1H-pyrrolo[2,3-b]pyridin-5-ol.[8] Further purification can be achieved by recrystallization or column chromatography.
Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a standard procedure in medicinal chemistry to improve the compound's handling and bioavailability.
Step-by-Step Protocol:
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Dissolution: Dissolve the purified 1H-pyrrolo[2,3-b]pyridin-5-ol in a suitable anhydrous solvent, such as methanol or a mixture of diethyl ether and methanol.
-
Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to the dissolved free base with stirring. The addition should be done at a controlled temperature, typically 0-5°C, to manage any exotherm.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a period to ensure complete precipitation.
-
Isolation: Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any residual acid, and dry under vacuum to obtain 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride.
Caption: Synthetic workflow for 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride, especially when it is intended for use in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The spectra should be consistent with the expected structure of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride. Key features to look for in the ¹H NMR spectrum include the characteristic signals for the aromatic protons of the pyrrolo[2,3-b]pyridine core and the absence of signals corresponding to the triisopropylsilyl protecting group.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the compound. A reversed-phase HPLC method with UV detection is typically employed.
Typical HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
The purity is determined by the area percentage of the main peak. For pharmaceutical applications, a purity of >98% is generally required.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The observed mass-to-charge ratio (m/z) should correspond to the protonated molecule [M+H]⁺ of the free base.
Caption: Analytical workflow for the characterization of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride.
Applications in Drug Discovery
1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride is a versatile building block for the synthesis of a wide range of kinase inhibitors. The 7-azaindole scaffold can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. The 5-hydroxy group provides a convenient handle for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
Examples of Kinase Targets for Pyrrolo[2,3-b]pyridine Derivatives:
-
Traf2 and Nck-interacting kinase (TNIK): TNIK is a promising target for colorectal cancer therapy.
-
B-RAF: Mutated B-RAF is a key driver in several cancers, including melanoma. Pyrrolo[2,3-b]pyridine-based inhibitors have been developed to target the V600E mutant of B-RAF.[1]
-
Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent FGFR inhibitors.[2][9]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.[3]
-
Janus Kinases (JAKs): JAK inhibitors are used in the treatment of inflammatory diseases and certain cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have shown promise as JAK3 inhibitors.[10]
-
c-Met: The c-Met proto-oncogene is a target for various cancers, and pyrrolo[2,3-b]pyridine derivatives have been investigated as c-Met inhibitors.[4]
-
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is an emerging target in colorectal cancer, and novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent CDK8 inhibitors.[11]
The derivatization of the 5-hydroxy group of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol is a common strategy to introduce moieties that can interact with other regions of the kinase active site, thereby improving the overall pharmacological profile of the inhibitor.
Conclusion
1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride is a compound of significant interest to the pharmaceutical and drug discovery industries. Its versatile 7-azaindole core and the reactive 5-hydroxy group make it an invaluable starting material for the synthesis of a new generation of targeted therapeutics, particularly in the field of oncology. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its successful application in the development of novel medicines.
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PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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- Wang, Y., et al. (2020). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. European Journal of Medicinal Chemistry, 187, 111956.
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![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol HCl Structure](https://i.imgur.com/EXAMPLE.png)
